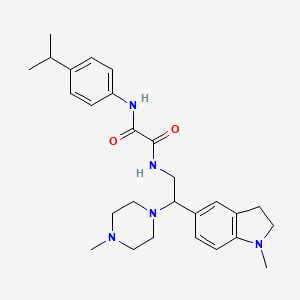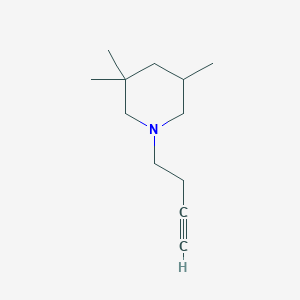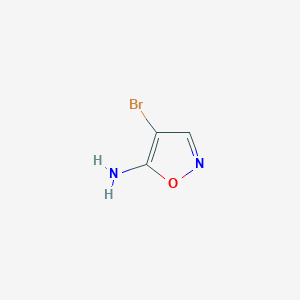
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methylpyridin group and a trifluorophenyl group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The methylpyridin and trifluorophenyl groups could then be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrrolidine ring, which is a type of heterocycle . The presence of the nitrogen atom in the ring could have implications for the compound’s reactivity and the types of reactions it can undergo.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could potentially be opened in the presence of a strong acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the trifluorophenyl group could potentially make the compound more lipophilic, which could influence its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Molecular Docking Study of Heterocyclic Compounds
Kanubhai D. Katariya and colleagues (2021) investigated novel biologically potent heterocyclic compounds, focusing on their synthesis and potential as anticancer and antimicrobial agents. The study emphasized the incorporation of biologically active heterocycles such as oxazole, pyrazoline, and pyridine, which are structurally related to the compound of interest. The compounds showed significant potency against cancer cell lines and pathogenic strains in in vitro studies, supported by molecular docking studies hinting at their potential to overcome microbial resistance to pharmaceutical drugs (Katariya, D. R. Vennapu, & S. Shah, 2021).
Electro-Optic Materials Development
A study by A. Facchetti and colleagues (2003) described the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic materials. This research outlines the creation of NLO-active chromophore monolayers and nonlinear optical/electro-optic multilayers, showcasing the utility of pyrrole and pyridine units in developing advanced materials with potential applications in organic electronics (Facchetti, A. Abbotto, L. Beverina, et al., 2003).
Antimicrobial Activity of Pyrrole Derivatives
M. Hublikar and colleagues (2019) synthesized novel pyrrole derivatives and evaluated their in vitro antimicrobial activities. The study highlighted the significance of the heterocyclic ring in enhancing antibacterial and antifungal activities, providing a template for new antimicrobial agent synthesis (Hublikar, P. Dixit, Vikas D. Kadu, et al., 2019).
Synthesis Involving Piperidine and Pyridine Rings
Research by Qun‐Zheng Zhang and colleagues (2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, relevant to the chemical structure . The method demonstrated potential applications in organic synthesis of piperidine- and pyridine-containing heterocycles, highlighting the versatility of these structural units in chemical synthesis (Zhang, Z.-Y. Li, L. Zhang, et al., 2020).
Crystal Structure and DFT Study of Boric Acid Ester Intermediates
P.-Y. Huang and colleagues (2021) conducted a study on boric acid ester intermediates, focusing on their crystallographic and conformational analyses through X-ray diffraction and DFT studies. This research provides insights into the physicochemical properties of compounds containing pyrrolidin-1-yl methanone units, relevant to understanding the structural and electronic properties of the compound of interest (Huang, Z. Yang, Q.-M. Wu, et al., 2021).
Propriétés
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-10-2-5-14(21-8-10)24-11-6-7-22(9-11)17(23)12-3-4-13(18)16(20)15(12)19/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKJKNJOMCRHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2833003.png)
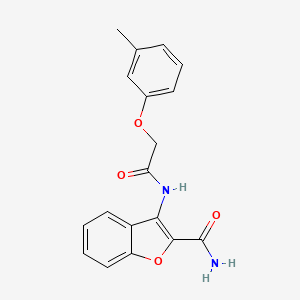
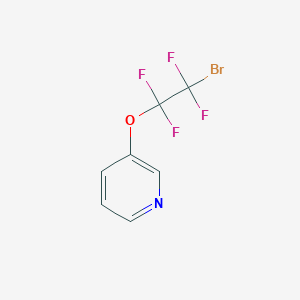
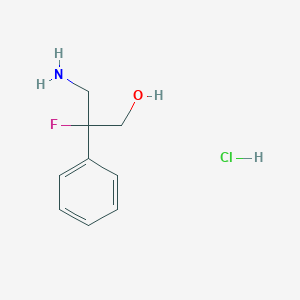
![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2833010.png)
![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)
![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2833013.png)
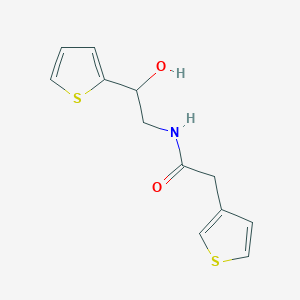
![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)
